molecular formula C12H11NO3 B3143173 4-[(2-Furylmethyl)amino]benzoic acid CAS No. 518335-87-0

4-[(2-Furylmethyl)amino]benzoic acid

Cat. No.: B3143173
CAS No.: 518335-87-0
M. Wt: 217.22 g/mol
InChI Key: XFIBYCNKYOLPJO-UHFFFAOYSA-N
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Description

“4-[(2-Furylmethyl)amino]benzoic acid” is a chemical compound . It is also known as "Fmoc-tryptophan-OH". It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11NO3/c14-12(15)9-3-5-10(6-4-9)13-8-11-2-1-7-16-11/h1-7,13H,8H2,(H,14,15) . This indicates that the molecule consists of a benzoic acid moiety (a benzene ring attached to a carboxylic acid group) and a furylmethylamino group (a furan ring attached to a methylamino group) linked together .

Scientific Research Applications

1. Antimalarial Agent Development

4-[(2-Furylmethyl)amino]benzoic acid derivatives have shown potential in the development of novel antimalarial agents. A specific benzophenone derivative, showing promise as an antimalarial lead, has been synthesized through substitutions of [5-(4-nitrophenyl)-2-furyl]acrylic acid, demonstrating significant effectiveness against drug-resistant Plasmodium falciparum strains (Wiesner et al., 2003).

2. Building Blocks for Pseudopeptide Synthesis

The compound has been identified as a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), valuable for synthesizing peptidomimetics and as a scaffold in combinatorial chemistry. It has shown distinct functionalities, making it an essential building block for pseudopeptide synthesis, with applications in various biological and chemical research domains (Pascal et al., 2000).

3. EP1 Receptor Antagonists Development

This compound derivatives have been utilized in synthesizing EP1 receptor antagonists. These compounds underwent further optimization to enhance their selectivity and reduce potential harmful drug interactions, indicating their potential in therapeutic applications (Naganawa et al., 2006).

4. Synthesis of Schiff Bases with Biological Activity

The compound has been involved in synthesizing various Schiff bases. These synthesized compounds have been evaluated for their biological activities, including antimicrobial properties, against numerous medically relevant bacterial strains. The results underline the compound's utility in developing potential antibacterial agents (Parekh et al., 2005).

5. Functionalization for Solar Cell Applications

This compound has been investigated for its structure and photophysical properties, especially its potential application in solar cells. The molecule's dual anchoring groups offer unique adsorption properties, improving the coupling between different solar cell surfaces. This property highlights its potential in engineering the interface in perovskite solar cells for enhanced performance (Zhang & Wang, 2018).

Safety and Hazards

The safety data sheet for a similar compound, “4-[(2-furylmethyl)amino]methyl}benzoic acid hydrochloride”, suggests that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is recommended to avoid breathing dust, ingestion, and contact with skin or eyes .

Properties

IUPAC Name

4-(furan-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)9-3-5-10(6-4-9)13-8-11-2-1-7-16-11/h1-7,13H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIBYCNKYOLPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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